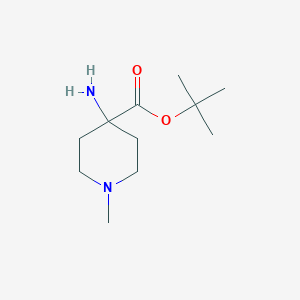

tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate

Description

tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, an amino group, and a methyl substituent at the 1-position. This structure confers unique physicochemical and pharmacological properties, making it valuable in medicinal chemistry for drug discovery, particularly as a precursor for kinase inhibitors or receptor modulators. Its tert-butyl carbamate group enhances solubility and stability, while the amino and methyl groups influence steric and electronic interactions in synthetic pathways .

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl 4-amino-1-methylpiperidine-4-carboxylate |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12)5-7-13(4)8-6-11/h5-8,12H2,1-4H3 |

InChI Key |

QXCDNGIWGWAUES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCN(CC1)C)N |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 4-Aminopiperidine Derivatives

A common initial step involves protecting the amino group of 4-aminopiperidine derivatives using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . This step yields the tert-butyl carbamate (Boc) protected piperidine intermediate.

- React 4-piperidinecarboxamide or 4-aminopiperidine with di-tert-butyl dicarbonate in an aqueous or organic solvent.

- Use triethylamine as a base to neutralize the acid formed.

- Stir at room temperature (20–25°C) for 8–10 hours.

- Adjust pH to neutral (~6–7) with dilute hydrochloric acid.

- Extract with organic solvents like dichloromethane.

- Concentrate and crystallize from acetone at low temperature (0–2°C) to obtain the Boc-protected intermediate as a white crystalline solid.

This method is reported to have high yield (>95%) and purity, with good scalability for industrial production.

Introduction of the Amino Group at the 4-Position

The amino group at the 4-position can be introduced or modified via a bromination and subsequent substitution reaction :

- Bromine is added dropwise to a sodium hydroxide solution at low temperature (<25°C).

- The Boc-protected piperidinecarboxamide is added, and the mixture is refluxed for 3–5 hours.

- After cooling, the pH is adjusted to slightly acidic (pH 5–6) using dilute hydrochloric acid.

- The product is extracted with chloroform, dried, concentrated, and crystallized at low temperature.

- The resulting white crystalline tert-butyl 4-amino-1-methylpiperidine-4-carboxylate is obtained with purity above 98% and melting point around 51°C.

Reductive Amination Route (Alternative Method)

Another reported method for related compounds (e.g., 4-amino-1-Boc-2-methylpiperidine) involves reductive amination of a Boc-protected piperidin-4-one derivative:

- Starting from tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

- React with methanolic ammonia (~4N) in the presence of 10% palladium on activated carbon catalyst.

- Hydrogenate under 50 psi hydrogen pressure for ~60 hours.

- Filter and concentrate to obtain the amino derivative in quantitative yield.

While this example is for the 2-methyl analog, similar reductive amination strategies can be adapted for the 1-methyl derivative by modifying the ketone precursor.

Esterification and Carbamate Formation

For the carboxylate ester group, esterification of the corresponding carboxylic acid with tert-butanol or methanol in acidic conditions is common:

- The amino acid derivative (4-amino-piperidine-4-carboxylic acid) is reacted with tert-butanol or methanol.

- Acid catalysts such as sulfuric acid or hydrochloric acid promote ester formation.

- The Boc group is introduced either before or after esterification, depending on the synthetic route.

This step is critical for obtaining the tert-butyl ester form of the compound, which enhances lipophilicity and stability.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound, such as secondary amines.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a pharmacological agent.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

- Evaluated for its biological activity and pharmacokinetic properties.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate against analogs with variations in substituents, stereochemistry, or functional groups. Key compounds are compared based on molecular structure, physicochemical properties, reactivity, and applications.

Table 1: Structural Comparison of Piperidine Derivatives

Biological Activity

tert-Butyl 4-amino-1-methylpiperidine-4-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various biologically active molecules and has been studied for its interactions with different biological targets.

Chemical Structure and Properties

The compound's chemical formula is , and it features a tert-butyl group attached to a piperidine ring, which contributes to its unique reactivity and biological properties. The presence of the amino group enhances its potential as a pharmacological agent.

1. Kinase Inhibition

Research indicates that this compound exhibits kinase inhibitory activity. Specifically, it has been shown to inhibit the activity of various kinases, including the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) . These pathways are crucial in cancer biology, making this compound a candidate for further investigation in oncology.

2. Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines. For instance, it was found to inhibit cellular proliferation at concentrations above 10 µM, with IC50 values indicating significant activity against certain cancer types . The mechanism appears to involve modulation of signaling pathways rather than direct cytotoxicity.

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of related compounds in the context of neurodegenerative diseases. For example, derivatives of piperidine have been shown to inhibit amyloid-beta aggregation, suggesting a potential role for this compound in Alzheimer's disease treatment strategies .

Pharmacokinetics

Pharmacokinetic studies have revealed important parameters such as clearance rates, volume of distribution, and half-life for related compounds. For instance, one study reported a clearance rate of 14 mL/min/kg and a half-life of approximately 80 minutes for similar piperidine derivatives . Understanding these parameters is crucial for evaluating the therapeutic viability of this compound.

Case Studies

Several case studies highlight the compound's biological activity:

-

Case Study 1: Cancer Cell Lines

A study examined the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with notable efficacy against breast and lung cancer cells. -

Case Study 2: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of piperidine derivatives showed a reduction in cognitive decline and oxidative stress markers, suggesting that this compound may offer protective benefits against neurodegeneration .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.